3-(2-Ethylphenyl)-3-azetidinol
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Overview
Description
3-(2-Ethylphenyl)azetidin-3-ol is a compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the 2-ethylphenyl group attached to the azetidine ring adds to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethylphenyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Industrial Production Methods: Industrial production of 3-(2-ethylphenyl)azetidin-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Ethylphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include substituted azetidines, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Ethylphenyl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-ethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Aziridine: A three-membered nitrogen-containing ring with similar reactivity but different ring strain and stability.
Pyrrolidine: A five-membered nitrogen-containing ring with different chemical properties and applications.
Uniqueness: 3-(2-Ethylphenyl)azetidin-3-ol is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical properties and reactivity compared to other azetidines. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(2-ethylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-2-9-5-3-4-6-10(9)11(13)7-12-8-11/h3-6,12-13H,2,7-8H2,1H3 |
InChI Key |
ZSHIHUBHEOZKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2(CNC2)O |
Origin of Product |
United States |
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